Pladienolide D
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Overview
Description
Pladienolide D is a complex organic compound known for its unique structural features and potential biological activities This compound belongs to the class of epoxytricosanoids, which are characterized by their multiple hydroxyl groups, acetoxy group, and epoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pladienolide D involves multiple steps, including the formation of the epoxy ring, introduction of hydroxyl groups, and acetylation. The synthetic route typically starts with a suitable precursor, such as a polyunsaturated fatty acid, which undergoes epoxidation to form the epoxy ring. Subsequent hydroxylation and acetylation steps are carried out under controlled conditions to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods, including chromatography, are employed to achieve high-quality production. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Pladienolide D undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The epoxy ring can be reduced to form diols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or ammonia can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, Pladienolide D is studied for its potential bioactivity. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicine. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it valuable for developing new products and technologies.
Mechanism of Action
The mechanism of action of Pladienolide D involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in regulating inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (8E,12E,14E)-7-acetoxy-3,6,21-trihydroxy-6,10,12,16,20-pentamethyl-18,19-epoxytricosa-8,12,14-trien-11-olide
- (4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoyl-CoA
Uniqueness
The uniqueness of Pladienolide D lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C30H48O9 |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
[(4E)-7,10-dihydroxy-2-[(2E,4E)-6-hydroxy-7-[3-(3-hydroxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate |
InChI |
InChI=1S/C30H48O9/c1-8-23(33)20(4)28-24(38-28)17-29(6,35)14-9-10-18(2)27-19(3)11-12-25(37-21(5)31)30(7,36)15-13-22(32)16-26(34)39-27/h9-12,14,19-20,22-25,27-28,32-33,35-36H,8,13,15-17H2,1-7H3/b12-11+,14-9+,18-10+ |
InChI Key |
SDUSVHUQNWGNCQ-RRJBRJTHSA-N |
Isomeric SMILES |
CCC(C(C)C1C(O1)CC(C)(/C=C/C=C(\C)/C2C(/C=C/C(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O)O |
Canonical SMILES |
CCC(C(C)C1C(O1)CC(C)(C=CC=C(C)C2C(C=CC(C(CCC(CC(=O)O2)O)(C)O)OC(=O)C)C)O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
pladienolide D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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